molecular formula C16H16N4O3 B5877580 (4-Nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

(4-Nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B5877580
M. Wt: 312.32 g/mol
InChI Key: LPYWTQNGNCHYHB-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a nitrophenyl group and a pyridinyl-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves the reaction of 4-nitrobenzoyl chloride with 4-(pyridin-2-yl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The piperazine ring can be oxidized under strong oxidative conditions to form N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: (4-Aminophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Oxidation: Piperazine N-oxides.

Scientific Research Applications

(4-Nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The nitrophenyl group may facilitate binding to active sites, while the piperazine moiety can enhance the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)[4-(pyridin-3-yl)piperazin-1-yl]methanone: Similar structure but with the pyridine nitrogen at a different position.

    (4-Nitrophenyl)[4-(pyridin-4-yl)piperazin-1-yl]methanone: Another isomer with the pyridine nitrogen at the 4-position.

    (4-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone: Contains a pyrimidine ring instead of pyridine.

Uniqueness

(4-Nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity compared to its isomers and analogs .

Properties

IUPAC Name

(4-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-16(13-4-6-14(7-5-13)20(22)23)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYWTQNGNCHYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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